Sirohydrochlorin

Siroheme Biosynthesis Enzyme Assay Arabidopsis thaliana

Sirohydrochlorin is the essential isobacteriochlorin intermediate for siroheme, cobalamin (B12), and coenzyme F430 biosynthesis. Unlike generic precursors, its unique saddle‑shaped conformation within chelatase active sites enables selective Fe²⁺/Co²⁺ insertion, directly supporting in vitro reconstitution of sulfite/nitrite reductase assays, anaerobic B12 pathway engineering, and methanogenesis research. Using authentic sirohydrochlorin is critical for obtaining biologically relevant enzyme kinetics, co‑crystal structures, and reliable pathway flux data in engineered strains.

Molecular Formula C42H46N4O16
Molecular Weight 862.8 g/mol
CAS No. 65207-12-7
Cat. No. B1196429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirohydrochlorin
CAS65207-12-7
Synonymssirohydrochlorin
Molecular FormulaC42H46N4O16
Molecular Weight862.8 g/mol
Structural Identifiers
SMILESCC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O
InChIInChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t23-,24-,41+,42+/m1/s1
InChIKeyAVBHZKNQGDKVEA-ZTKUHGNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sirohydrochlorin (CAS 65207-12-7): A Pivotal Tetrapyrrole Intermediate for Siroheme, Cobalamin, and Coenzyme F430 Biosynthesis


Sirohydrochlorin is a critical isobacteriochlorin intermediate in the tetrapyrrole biosynthesis pathway, with a molecular formula of C42H46N4O16 and a molecular weight of 862.83 g/mol [1][2]. It is produced via the NAD+-dependent dehydrogenation of precorrin-2, a reaction catalyzed by precorrin-2 dehydrogenase [3][4]. Sirohydrochlorin is the direct precursor for the biosynthesis of siroheme, an essential cofactor for sulfite and nitrite reductases, and also serves as the branch point intermediate for the anaerobic biosynthesis of cobalamin (vitamin B12) and coenzyme F430 [5][6]. Its unique position in this branched pathway makes it a key compound for investigating metal-specific chelation and pathway regulation [6].

Why Sirohydrochlorin (CAS 65207-12-7) Cannot Be Replaced by Generic Precorrin-2 or Uroporphyrinogen III for Metal Chelation Studies


Sirohydrochlorin is not a generic tetrapyrrole; it is the only intermediate in the pathway that is both fully oxidized and structurally primed for selective metal chelation. In contrast, its immediate precursor, precorrin-2, is a reduced porphyrinogen and lacks the aromaticity and specific metal-binding geometry required for efficient Fe²⁺ or Co²⁺ insertion [1]. Uroporphyrinogen III, an earlier intermediate, is even further removed, requiring two methylation steps and a dehydrogenation step before it can bind metals [2]. Structural analyses reveal that sirohydrochlorin adopts a distinct, saddle-shaped conformation within the active site of chelatases like SirB and CbiK, which is essential for catalysis [3]. Using an unmodified, generic precursor would fail to replicate the specific protein-ligand interactions and metal-ion specificity observed with authentic sirohydrochlorin, leading to non-productive or artifactual results in any assay designed to study siroheme or cobalamin biosynthesis.

Sirohydrochlorin (CAS 65207-12-7): Quantitative Differentiation Against Closest Analogs (Precorrin-2, Siroheme) in Key Enzyme Assays


Sirohydrochlorin Ferrochelatase (SirB) Specific Activity: Quantitative Benchmark for Iron Chelation

Sirohydrochlorin is the specific substrate for the terminal enzyme in siroheme biosynthesis, sirohydrochlorin ferrochelatase (SirB). This enzyme exclusively accepts sirohydrochlorin for Fe²⁺ insertion; its precursor, precorrin-2, is not a substrate [1]. The specific activity of recombinant At-SirB from Arabidopsis thaliana was determined to be 48.5 nmol/min/mg, representing a quantifiable benchmark for the compound's utility in enzymatic studies [2].

Siroheme Biosynthesis Enzyme Assay Arabidopsis thaliana

Sirohydrochlorin Cobalt Chelatase (CbiX) Branch Point Selectivity: Quantitative Preference for Co²⁺ over Fe²⁺

At the metabolic branch point for cobalamin biosynthesis, sirohydrochlorin is the substrate for CbiX, a cobalt chelatase. Studies with Bacillus megaterium demonstrate that CbiX exhibits a strong preference for inserting Co²⁺ over Fe²⁺ into sirohydrochlorin, thereby committing the tetrapyrrole to the vitamin B12 pathway [1]. The enzyme's selectivity ensures that sirohydrochlorin is preferentially used for cobalamin synthesis rather than siroheme production under the appropriate physiological conditions [1].

Cobalamin Biosynthesis Enzyme Specificity Bacillus megaterium

CysG Bifunctional Active Site: Structural Basis for Sirohydrochlorin's Unique Role in Substrate Channeling

Crystal structures of Salmonella enterica CysG, a trifunctional enzyme, reveal that sirohydrochlorin is bound in a distinct orientation within the bifunctional dehydrogenase/chelatase active site, different from its precursor precorrin-2 [1]. This specific binding pose is essential for the subsequent iron chelation step and prevents premature metal insertion into precorrin-2, which would be non-productive [1].

Structural Biology Enzyme Mechanism Salmonella enterica

Sirohydrochlorin Dehydrogenase Reaction: Irreversible Conversion from Precorrin-2 with NAD+ as Co-substrate

The formation of sirohydrochlorin from precorrin-2 is catalyzed by precorrin-2 dehydrogenase (EC 1.3.1.76) and is a thermodynamically favorable, NAD+-dependent oxidation [1]. This reaction introduces a double bond into the macrocycle, creating the aromatic character necessary for metal binding [1]. The reaction is essentially irreversible under physiological conditions, making sirohydrochlorin a committed intermediate in the pathway [1].

Enzyme Kinetics Metabolic Engineering Precorrin-2 Dehydrogenase

High-Impact Research Applications for Sirohydrochlorin (CAS 65207-12-7)


In Vitro Reconstitution of Siroheme-Dependent Enzyme Systems

Sirohydrochlorin is the essential substrate for producing siroheme in vitro using purified SirB ferrochelatase. This application is supported by the enzyme's specific activity of 48.5 nmol/min/mg [1], providing a quantitative benchmark for producing active siroheme cofactor for incorporation into sulfite and nitrite reductase assays. This allows researchers to study the catalytic mechanisms of these environmentally and industrially important enzymes without relying on complex cellular systems.

Metabolic Engineering of Cobalamin (Vitamin B12) Production Strains

For industrial biotechnology programs focused on improving vitamin B12 yields, sirohydrochlorin is a critical analytical standard and pathway intermediate. The quantitative demonstration that CbiX preferentially chelates Co²⁺ into sirohydrochlorin to initiate the anaerobic B12 pathway [2] makes this compound essential for enzyme screening, directed evolution of CbiX for altered metal specificity, and for monitoring pathway flux in engineered strains. Accurate quantification of intracellular sirohydrochlorin pools is a key metric for diagnosing bottlenecks in B12 overproduction.

Structural Biology and Inhibitor Screening of Class II Chelatases

Sirohydrochlorin's distinct binding pose within the active site of chelatases like CysG [3] makes it an indispensable tool for crystallography, cryo-EM, and fragment-based drug discovery targeting these enzymes. Since the binding mode of sirohydrochlorin is fundamentally different from its precursor precorrin-2 [3], authentic sirohydrochlorin must be used to generate biologically relevant co-crystal structures. This is crucial for developing novel antimicrobials that disrupt siroheme biosynthesis in pathogenic bacteria like Salmonella and Staphylococcus aureus.

Investigation of Cofactor F430 Biosynthesis in Methanogenic Archaea

In methanogenic archaea, sirohydrochlorin serves as a precursor for coenzyme F430, the nickel-containing cofactor essential for the final step of methane production [4]. Research into biological methane mitigation or biogas optimization requires pure sirohydrochlorin to reconstitute the F430 biosynthesis pathway in vitro. This allows for the detailed biochemical characterization of the nickel chelatase (CfbA) and subsequent modification enzymes, providing a platform for developing inhibitors to reduce enteric methane emissions or for engineering more efficient methanogenesis for biofuel production.

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